molecular formula C48H76ClNO17 B15144003 Amphotericin B, methyl ester, hydrochloride CAS No. 35375-29-2

Amphotericin B, methyl ester, hydrochloride

Cat. No.: B15144003
CAS No.: 35375-29-2
M. Wt: 974.6 g/mol
InChI Key: FCUABMXRRQIKMV-MFVSQRFRSA-N
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Description

Amphotericin B methyl ester (hydrochloride) is a derivative of the polyene macrolide antibiotic Amphotericin B. This compound is known for its significant antifungal activity and reduced toxicity compared to its parent compound. Amphotericin B methyl ester (hydrochloride) is primarily used in medical applications to treat severe fungal infections, particularly in immunocompromised patients .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amphotericin B methyl ester (hydrochloride) involves the esterification of Amphotericin B. The carboxyl group at position C16 of Amphotericin B is functionalized to form the methyl ester derivative. This process typically involves the use of methanol and an acid catalyst under controlled conditions .

Industrial Production Methods: Industrial production of Amphotericin B methyl ester (hydrochloride) follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces nodosus to produce Amphotericin B, followed by chemical modification to obtain the methyl ester derivative. The final product is purified to achieve high purity and potency .

Chemical Reactions Analysis

Types of Reactions: Amphotericin B methyl ester (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Amphotericin B methyl ester (hydrochloride), each with distinct biological activities .

Scientific Research Applications

Amphotericin B methyl ester (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Amphotericin B methyl ester (hydrochloride) involves binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to the formation of pores that allow leakage of intracellular components, ultimately causing cell death. The compound’s high selectivity for ergosterol over cholesterol makes it particularly effective against fungal cells while minimizing toxicity to human cells .

Comparison with Similar Compounds

Uniqueness: Amphotericin B methyl ester (hydrochloride) stands out due to its reduced toxicity and high antifungal activity. The esterification process enhances its pharmacokinetic properties, making it a valuable alternative to conventional Amphotericin B formulations .

Properties

CAS No.

35375-29-2

Molecular Formula

C48H76ClNO17

Molecular Weight

974.6 g/mol

IUPAC Name

methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate;hydrochloride

InChI

InChI=1S/C48H75NO17.ClH/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57;/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3;1H/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+;/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+;/m0./s1

InChI Key

FCUABMXRRQIKMV-MFVSQRFRSA-N

Isomeric SMILES

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O.Cl

Canonical SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O.Cl

Related CAS

36148-89-7 (Parent)

Origin of Product

United States

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